molecular formula C12H17NO2 B13778639 5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol

5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol

Cat. No.: B13778639
M. Wt: 207.27 g/mol
InChI Key: VAHWWHMNWYGJKU-UHFFFAOYSA-N
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Description

5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene-1,2-diol is a complex organic compound that belongs to the class of benzoannulenes These compounds are characterized by their unique cyclic structures, which include conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene-1,2-diol typically involves multi-step organic reactions One common method includes the initial formation of the benzoannulene ring through cyclization reactionsSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while substitution reactions can produce a variety of aminomethyl-substituted derivatives .

Mechanism of Action

The mechanism by which 5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene-1,2-diol exerts its effects involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor degrader, it binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling pathways. This action is particularly relevant in the treatment of estrogen receptor-positive breast cancer .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo7annulene : Shares a similar benzoannulene core but lacks the aminomethyl and hydroxyl groups.
  • 10Annulene : Another member of the annulene family with a different ring size and electronic properties .

Uniqueness

5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene-1,2-diol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective estrogen receptor degrader sets it apart from other benzoannulene derivatives .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol

InChI

InChI=1S/C12H17NO2/c13-7-8-3-1-2-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,14-15H,1-4,7,13H2

InChI Key

VAHWWHMNWYGJKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2O)O)C(C1)CN

Origin of Product

United States

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